2-Chloro-4-(4-chlorophenyl)benzoic acid

Description

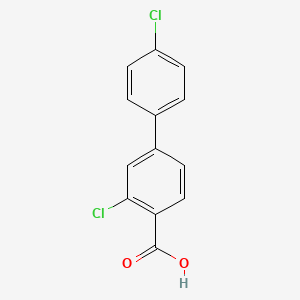

2-Chloro-4-(4-chlorophenyl)benzoic acid is a substituted benzoic acid derivative characterized by two chlorine atoms at the 2-position of the benzene ring and a 4-chlorophenyl group at the 4-position. These derivatives are often intermediates in synthesizing herbicides, fungicides, and bioactive molecules due to their ability to modulate electronic and steric properties .

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEQOSLLOAEEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626168 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-55-2 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atoms in 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or amino groups.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts or esters.

Reduction Reactions: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to replace chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products:

- Substituted biphenyl derivatives with various functional groups.

- Oxidized products such as carboxylate salts or esters.

- Reduced biphenyl derivatives with altered functional groups.

Scientific Research Applications

Chemistry: 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of chlorinated biphenyl derivatives on biological systems. It may serve as a model compound for investigating the toxicity and environmental impact of polychlorinated biphenyls (PCBs).

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is used in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and carboxylic acid group can form specific interactions with these targets, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

2-Chloro-4-(2-nitrophenyl)benzoic acid ()

- Structure : Nitro group at the 2-position of the phenyl ring.

- Impact: The nitro group is a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid (lower pKa) compared to non-EWG substituents. This compound is hazardous (harmful via inhalation and skin contact), likely due to nitro group reactivity .

- Application: Nitro-substituted benzoic acids are precursors to herbicides like lactofen (), which targets protoporphyrinogen oxidase in plants .

2-Chloro-4-(trifluoromethyl)benzoic acid ()

- Structure : Trifluoromethyl (CF₃) group at the 4-position.

- Impact : The CF₃ group, also an EWG, increases acidity and thermal stability. This derivative is a key intermediate in synthesizing fluoroglycofen, a herbicide inhibiting acetyl-CoA carboxylase .

- Comparison : The CF₃ group provides greater lipophilicity than chlorine, enhancing membrane permeability in agrochemical applications .

4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid ()

- Structure : Thiazole ring with a 4-chlorophenyl substituent.

- The 4-chlorophenyl group contributes to steric bulk, influencing solubility and bioavailability .

Lactofen ()

- Structure: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid ester.

- Function: A post-emergent herbicide inhibiting carotenoid biosynthesis. The esterification of the carboxylic acid enhances its cell permeability, a strategy applicable to optimizing this compound derivatives .

Acifluorfen ()

- Structure: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid.

- Function: Herbicidal activity via peroxidative disruption. The phenoxy linkage and chlorine/CF₃ substitution pattern are critical for target specificity .

Physicochemical Properties

The table below summarizes key analogs and their properties:

Research Findings and Industrial Relevance

- Synthetic Utility : Chlorophenyl-substituted benzoic acids are pivotal in constructing complex molecules. For example, fluoroglycofen synthesis involves sequential substitutions (chloro, trifluoromethyl) to optimize herbicidal activity .

- Safety Considerations : Derivatives with nitro groups (e.g., ) require stringent handling due to toxicity, whereas trifluoromethyl analogs () prioritize stability and efficacy .

- Crystallography : Structural studies (e.g., ) highlight the role of substituent positioning in molecular packing and intermolecular interactions, critical for solid-state stability .

Biological Activity

2-Chloro-4-(4-chlorophenyl)benzoic acid, with the chemical formula C₁₃H₈Cl₂O₂ and CAS number 334018-55-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with two chlorine atoms and a para-chlorophenyl group, which influences its biological activity. The structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 267.1 g/mol

- Melting Point : Not extensively documented in literature but inferred from similar compounds to be around 150-160 °C.

- Solubility : Moderately soluble in organic solvents; water solubility is low.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of various cancer cell lines through multiple mechanisms:

- VEGFR-2 Inhibition : The compound has demonstrated potential as a type II inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for angiogenesis in tumors. Binding studies reveal that it forms hydrogen bonds with critical residues in the ATP binding site of VEGFR-2, which may hinder tumor growth by disrupting angiogenesis .

Antimicrobial Activity

In vitro evaluations have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, exhibiting moderate antibacterial activity .

Toxicity Studies

Toxicity assessments have been conducted using aquatic models such as Daphnia magna, revealing that while some derivatives show promising antimicrobial activity, they also exhibit varying degrees of toxicity. Notably, the toxicity profile suggests that modifications to the core structure can significantly alter the toxicity levels .

Case Study 1: VEGFR-2 Inhibition

A recent study explored the binding interactions of this compound with VEGFR-2. The findings indicated:

| Parameter | Value |

|---|---|

| Binding Energy | -98.84 kcal/mol |

| Hydrogen Bonds | 6 |

| Key Interactions | Cys919, Val916 |

These interactions suggest a robust mechanism through which the compound may exert its anticancer effects .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against different microbial strains. The results highlighted:

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 32 |

| Compound B | E. coli | 64 |

These findings indicate that structural modifications can enhance or reduce antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.